Fluorescent Red Mega 520 NHS-ester

Description

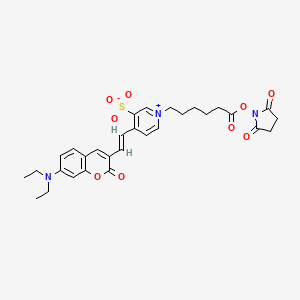

Fluorescent Red Mega 520 NHS-ester is a red-emitting amine-reactive fluorescent dye designed for covalent conjugation to biomolecules (e.g., proteins, antibodies, nucleic acids) via primary amino groups. It features a large Stokes shift (difference between excitation and emission maxima), enabling compatibility with standard fluorescence detection systems such as those optimized for fluorescein isothiocyanate (FITC) . This dye is commercially available at $183.00 per 1 mg (Santa Cruz Biotechnology, sc-300713) and is widely used in cellular uptake studies, protein labeling, and molecular tracking due to its bright fluorescence and stable coupling efficiency .

Properties

Molecular Formula |

C30H33N3O9S |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]pyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C30H33N3O9S/c1-3-32(4-2)24-12-11-22-18-23(30(37)41-25(22)19-24)10-9-21-15-17-31(20-26(21)43(38,39)40)16-7-5-6-8-29(36)42-33-27(34)13-14-28(33)35/h9-12,15,17-20H,3-8,13-14,16H2,1-2H3 |

InChI Key |

MBVYUWVQIQRLNQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Stability

This compound exhibits limited aqueous solubility, necessitating polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Dissolving 1 mg of the dye in 50 µl of anhydrous DMF yields a stock concentration of ~40 nmol/µl. Amine-free DMF is critical to prevent premature hydrolysis of the NHS-ester group. While aqueous solutions must be used immediately, DMF-based stocks remain stable for 1–2 months at -20°C.

Protein Labeling Protocol

Reaction Conditions

Proteins (e.g., antibodies, avidin) are dissolved in bicarbonate buffer at ≥2 mg/ml to ensure sufficient amine accessibility. A 1:1 to 2:1 molar ratio of dye-to-protein is ideal, achievable by adding 5–10 µl of stock solution per mg of protein. For example, 1 mg of avidin (MW 68 kDa) requires ~14.7 nmol of dye, corresponding to 0.37 µl of stock. Excess dye (>2-fold) risks overlabeling and fluorescence quenching.

Incubation and Quenching

The reaction proceeds for 1 hour at room temperature with gentle agitation. Prolonged incubation (>4 hours) or elevated temperatures (>37°C) accelerate hydrolysis, reducing active ester availability.

Purification Techniques

Gel Filtration Chromatography

Unreacted dye is removed using Sephadex G25 columns equilibrated with phosphate-buffered saline (PBS, pH 7.2). The conjugate elutes in the void volume (first colored band), while free dye partitions into the resin. This method achieves >95% purity but may require multiple runs for low-molecular-weight proteins.

Thin-Layer Chromatography (TLC)

Alternative purification via TLC uses silica plates and chloroform-methanol-water (65:25:4 v/v) as the mobile phase. Fluorescent Red Mega 520-protein conjugates exhibit Rf values of 0.70, distinct from free dye (Rf = 0.85). Bands are scraped, extracted with chloroform-methanol (2:1), and centrifuged to recover the conjugate.

Optimization and Troubleshooting

Degree of Labeling (DOL) Calibration

The DOL is calculated using:

For Fluorescent Red Mega 520, ε = 90,000 M⁻¹cm⁻¹. Ideal DOL ranges from 1–2; values >2 necessitate re-purification or reduced dye input.

Common Pitfalls

-

Low Labeling Efficiency : Caused by incorrect pH (<8.3) or amine contaminants in buffers.

-

Precipitation : Occurs with hydrophobic proteins or excessive DMF (>10% v/v). Add co-solvents like glycerol (5–10%) to improve solubility.

-

Fluorescence Quenching : Overlabeling or aggregation reduces quantum yield. Use size-exclusion chromatography to isolate monomeric conjugates .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Red Mega 520 NHS-ester primarily undergoes amine conjugation reactions. The NHS-ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines, bicarbonate buffer (pH 9.0, 50 mM), dimethylformamide (DMF)

Conditions: Room temperature, stirring, incubation for one hour

Major Products: The major product formed from these reactions is the amine-conjugated fluorescent biolabel, which can be used for covalent coupling to proteins and other biomolecules containing primary amino groups .

Scientific Research Applications

Molecular Biology

Fluorescent Red Mega 520 NHS-ester is predominantly used for labeling proteins and nucleic acids in various assays:

- Protein Labeling : The dye can be conjugated to proteins to facilitate their detection and quantification in assays such as Western blotting and ELISA. The typical protocol involves preparing a stock solution of the dye, mixing it with the protein solution in a bicarbonate buffer, and allowing the reaction to proceed at room temperature .

- DNA Sequencing : Due to its bright fluorescence, the dye is suitable for applications in DNA sequencing where multiple fluorescent labels are required for simultaneous detection of different DNA fragments.

- Fluorescence In Situ Hybridization (FISH) : The dye is effective in FISH microscopy, allowing researchers to visualize specific nucleic acid sequences within cells or tissue sections .

Microscopy Techniques

This compound is utilized in various microscopy techniques:

- Confocal Microscopy : Its high quantum yield and photostability make it ideal for confocal microscopy, where multiple fluorescent labels can be distinguished simultaneously.

- Live Cell Imaging : The dye's small size and direct conversion of excitation light to emission enable real-time imaging of cellular processes without disrupting cellular function .

Diagnostics

The dye has potential applications in diagnostic assays:

- Biosensors : this compound can be incorporated into biosensors for detecting biomolecules such as proteins or nucleic acids. Its fluorescence properties enhance the sensitivity and specificity of these sensors .

- Immunoassays : The dye is used in immunoassays where antibodies labeled with the dye can detect specific antigens, providing a visual signal that correlates with the presence of the target analyte.

Case Study 1: Protein Labeling Efficiency

A study demonstrated the efficiency of this compound in labeling various proteins. Different concentrations of protein were tested to determine optimal labeling conditions. Results indicated that a concentration of 2 mg/mL or higher was necessary for effective conjugation without compromising protein functionality .

Case Study 2: Application in FISH

In another study focusing on FISH applications, this compound was used to label DNA probes targeting specific genes in plant tissues. The results showed clear visualization of gene expression patterns, highlighting the dye's effectiveness in genetic studies .

Comparison with Other Fluorescent Dyes

| Property | This compound | Other Common Dyes (e.g., Cy5) |

|---|---|---|

| Excitation Max (nm) | ~520 | ~650 |

| Emission Max (nm) | ~667 | ~670 |

| Stoke's Shift | Large | Moderate |

| Quantum Yield | High | Variable |

| Application Suitability | Multicolor techniques | Limited multicolor capability |

Mechanism of Action

The mechanism of action of Fluorescent Red Mega 520 NHS-ester involves the formation of stable amide bonds with primary amines in proteins and other biomolecules. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength, resulting in a large Stokes shift . This direct conversion of excitation light into emission without using a Förster resonance energy transfer (FRET) mechanism allows for a variety of applications .

Comparison with Similar Compounds

Spectral Properties and Quantum Yield

Fluorescent Red Mega 520 NHS-ester is distinguished by its excitation/emission maxima (~520/620 nm) and high quantum yield (exact value unspecified in evidence). Below is a comparison with structurally or functionally related dyes:

Key Observations :

- Fluorescent Red Mega 520 excels in applications requiring minimal spectral overlap due to its large Stokes shift (~100 nm), whereas Alexa Fluor® 555 (Stokes shift ~10 nm) is better suited for high-resolution imaging .

- Quantum yield data for Fluorescent Red Mega 520 is lacking in the evidence, but its brightness is comparable to commercial dyes like Alexa Fluor® 555, as inferred from its use in MTX conjugation studies .

Coupling Efficiency and Cost

Fluorescent Red Mega 520 exhibits robust coupling efficiency under standard NHS-ester reaction conditions (pH 8.5–9.5, 25°C, 4 hours). highlights that NHS-ester coupling protocols can achieve up to 55% yield with minimal reagent consumption (one-tenth of traditional methods), reducing costs.

In contrast, Alexa Fluor® NHS-esters require higher molar ratios for labeling, increasing costs. For example, Alexa Fluor® 594 NHS-ester costs ~$400–$930 per 5–25 mg, whereas Fluorescent Red Mega 520 is priced at $183.00 per 1 mg .

Stability and Biocompatibility

- Photostability : Fluorescent Red Mega 520 is stable under prolonged illumination, similar to Alexa Fluor® dyes, which are engineered for reduced photobleaching .

- Solubility: Compatible with DMF and aqueous buffers, whereas p-Phenylenediamine derivatives require organic solvents (e.g., ethanol) for optimal performance .

- Biological Compatibility: Non-toxic in cellular uptake experiments, as demonstrated in MTX conjugate studies .

Q & A

Q. What are the optimal buffer conditions for conjugating Fluorescent Red Mega 520 NHS-ester to amine-containing biomolecules?

this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions. A 50 mM bicarbonate buffer (pH 9) mixed with dimethylformamide (DMF) is recommended to maintain solubility and reactivity. For example, a 3:1 ratio of bicarbonate buffer to DMF was used to conjugate methotrexate (MTX) with this dye . After conjugation, excess dye is removed via size-exclusion chromatography using a HiTrap Desalting column with 50 mM potassium phosphate and 100 mM NaCl (pH 7) .

Q. How can conjugation efficiency be quantitatively assessed?

Conjugation efficiency is determined by measuring absorbance at 520 nm (for the dye) and 368 nm (for MTX or other target molecules). Fractions with overlapping absorbance peaks indicate successful conjugation. Mass spectrometry (e.g., ESI-MS in negative ionization mode) further confirms covalent binding by detecting shifts in molecular weight corresponding to the dye-protein adduct .

Q. What is the Stokes shift of Fluorescent Red Mega 520, and how does this affect imaging setups?

The dye exhibits a large Stokes shift, allowing compatibility with filter sets optimized for fluorescein isothiocyanate (FITC). This minimizes spectral overlap in multi-color experiments and reduces background noise .

Advanced Research Questions

Q. How can photostability issues be mitigated during long-term live-cell imaging?

Fluorescent Red Mega 520’s photostability depends on excitation intensity and environmental factors (e.g., pH, reactive oxygen species). To reduce photobleaching:

Q. What experimental artifacts arise when co-staining with NHS-ester 405, and how can they be resolved?

Co-staining with NHS-ester 405 (a membrane probe) may show temporal discrepancies in localization. For instance, co-localization with Fluorescent Red Mega 520 decreases over time as the latter internalizes. To address this:

Q. How do hydrophilicity and charge affect dye localization in subcellular targeting experiments?

Hydrophilic regions in proteins or buffers can influence nonspecific binding. For example, residue-specific gap penalties in protein sequences may encourage dye localization in hydrophilic loops rather than hydrophobic domains. Computational tools like CLUSTAL W can predict solvent-accessible regions to guide conjugation site selection .

Q. What statistical approaches are recommended for analyzing fluorescence intensity data with high background noise?

- Apply background subtraction using regions of interest (ROIs) devoid of signal.

- Use Fiji/ImageJ for intensity quantification, ensuring thresholding aligns with negative controls.

- For time-series data, employ mixed-effects models to account for intra-experimental variability .

Methodological Troubleshooting

Q. How to resolve discrepancies between fluorescence intensity and mass spectrometry data in conjugation efficiency assays?

Discrepancies may arise from incomplete purification or dye aggregation.

- Re-run size-exclusion chromatography to remove unbound dye.

- Compare absorbance ratios (520 nm/368 nm) with standardized calibration curves.

- Validate using alternative techniques like HPLC or dynamic light scattering .

Q. What steps ensure reproducibility in multi-lab studies using this dye?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.